molecular formula C20H17ClO5 B2875766 {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 577964-56-8

{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B2875766
CAS No.: 577964-56-8
M. Wt: 372.8
InChI Key: BUVOJEVXYKYSCW-UHFFFAOYSA-N
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Description

{7-[(4-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin-derived small molecule characterized by a 4-chlorobenzyl ether substituent at position 7 of the coumarin scaffold, methyl groups at positions 4 and 8, and an acetic acid moiety at position 2. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and ion transport modulation properties .

Properties

IUPAC Name

2-[7-[(4-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVOJEVXYKYSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, a derivative of coumarin, has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a coumarin backbone with a 4-chlorobenzyl ether substitution and an acetic acid moiety. Its structural formula can be represented as follows:

C19H20ClO4\text{C}_{19}\text{H}_{20}\text{Cl}\text{O}_4

This structure is significant as it influences the compound's interactions with biological targets.

Research indicates that coumarin derivatives can exhibit various mechanisms of action depending on their structure. For this compound, the following mechanisms have been identified:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant activity against breast cancer cell lines (MCF-7), with an IC50 value indicating potent cytotoxic effects. Comparative studies suggest that similar coumarin derivatives exhibit varying levels of activity based on substituents at different positions on the coumarin ring .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, coumarins have been reported to inhibit human carbonic anhydrase (hCA) isoforms selectively, which could be relevant for tumor-targeted therapies .
  • Antioxidant Activity : Coumarins generally possess antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer and other diseases .

Anticancer Activity

A study evaluating the anticancer activity of related coumarins found that compounds with similar structures displayed significant cytotoxicity against MCF-7 cells:

CompoundIC50 (μM)
This compound9.54
Coumarin derivative A0.47
Coumarin derivative B16.1

This data highlights the potential effectiveness of this compound as a therapeutic agent against breast cancer.

Enzyme Inhibition Studies

Inhibition studies have shown that coumarin derivatives can selectively inhibit hCA IX over hCA I:

CompoundhCA IX IC50 (nM)hCA I IC50 (nM)
This compound21.8>1000
Coumarin derivative C15800

The selectivity for hCA IX suggests potential applications in cancer treatment where hCA IX is overexpressed.

Case Studies

  • Breast Cancer Research : A study exploring the effects of various coumarins on MCF-7 cells demonstrated that those with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The study concluded that the presence of a 4-chlorobenzyl group significantly increased the anticancer activity of the compounds tested .
  • Neuroprotective Effects : Another investigation into related coumarins indicated neuroprotective properties against oxidative stress-induced damage in neuronal cell cultures, suggesting broader therapeutic implications beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in halogen type, substituent positions, and side-chain modifications. Key examples include:

Compound Name Substituents (Position) Molecular Formula Key Features Biological Relevance Reference
Target Compound 4-Cl-benzyl (7), 4-Me, 8-Me (coumarin), acetic acid (3) C₂₀H₁₇ClO₅ Balanced lipophilicity; potential SLC26A3 inhibition Anti-absorptive therapy for constipation
2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid (4ba) 3-Br-benzyl (7) C₂₀H₁₇BrO₅ Increased steric bulk; similar synthesis yield (68%) Comparable SLC26A3 inhibition activity
{7-[(3-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid 3-F-benzyl (7) C₂₀H₁₇FO₅ Reduced electronegativity vs. Cl/Br; altered binding interactions Unspecified (structural analog)
3-(7-((7-Chloroquinolin-2-yl)methoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (10) 7-Cl-quinoline (7), propanoic acid (3) C₂₅H₂₁ClNO₆ Extended side chain; quinoline moiety enhances helicase inhibition Antibacterial (Bacillus anthracis helicase)
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 3-Cl-benzyl (7), methyl ester (acetic acid) C₂₁H₁₉ClO₅ Prodrug form; improved cell permeability Precursor for hydrolysis to active acid form

Key Observations :

  • Halogen Effects : The 4-Cl-benzyl group in the target compound may enhance target binding compared to 3-Br or 3-F analogs due to optimal halogen bonding and steric positioning .
  • Prodrug Strategies : Methyl ester analogs (e.g., ) are synthesized to enhance bioavailability, requiring hydrolysis in vivo for activation .

Research Findings and Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight Melting Point (°C) LogP (Predicted) Solubility (Polar Solvents)
Target Compound 384.80 204–206 (decomp) 3.2 Moderate (methanol/water)
2-(7-((3-Bromobenzyl)oxy)-... (4ba) 433.26 198–200 3.5 Low (requires DMSO)
3-(7-((7-Chloroquinolin-2-yl)methoxy)... (10) 466.5 249–250 (decomp) 4.1 Poor (organic solvents)

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